molecular formula C6H2BrClN2OS B8373504 7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B8373504
M. Wt: 265.52 g/mol
InChI Key: WCXKOHYFEVCNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H2BrClN2OS and its molecular weight is 265.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H2BrClN2OS

Molecular Weight

265.52 g/mol

IUPAC Name

7-bromo-6-chloro-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H2BrClN2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11)

InChI Key

WCXKOHYFEVCNHT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)SC(=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.12 g (0.006 mole) of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one and 15 ml of acetic acid at 80° C. was treated with 2.88 g (0.92 ml, 0.018 mole) of bromine. Heating was continued for 2.5 hours during which time solids precipitated. After cooling to room temperature, the mixture was filtered and washed with acetic acid, water and acetone. There was obtained 0.70 g (44%) of the title compound: m.p. above 280° C.; mass spectrum 264 (molecular ion and parent peak with expected isotope pattern), 239 (-27), 186 (some starting material) among others; 1H-nmr (trifluoroacetic acid) delta 7.5 ppm (starting material, s 0.1H), 9.3 (s, 1.0H). The nmr spectrum indicates that the reaction product is about 90% of the desired product; the remainder is starting material. This material is sufficiently pure for use in further reactions.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
44%

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